Cas no 338977-26-7 (Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl-)
![Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- structure](https://ja.kuujia.com/scimg/cas/338977-26-7x500.png)
Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl-
- N'-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-N,N-DIMETHYLIMINOFORMAMIDE
- (E)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
- 9E-100
- 338977-26-7
- N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
- N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide
- AKOS005104740
-
- インチ: InChI=1S/C12H12ClN3S/c1-16(2)8-14-12-15-11(7-17-12)9-3-5-10(13)6-4-9/h3-8H,1-2H3/b14-8+
- InChIKey: WKWSJMZZPQSQPD-RIYZIHGNSA-N
計算された属性
- せいみつぶんしりょう: 265.0440463Da
- どういたいしつりょう: 265.0440463Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 56.7Ų
Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00875595-1g |
(E)-N'-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
338977-26-7 | 90% | 1g |
¥2401.0 | 2023-01-30 |
Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl-に関する追加情報
Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- (CAS No. 338977-26-7): An Overview
Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- (CAS No. 338977-26-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
The chemical structure of Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- is particularly noteworthy. It consists of a thiazole ring, a chlorophenyl group, and a dimethylamino group, all interconnected through an imidamide linkage. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The thiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which are crucial for molecular recognition and binding in biological systems. The chlorophenyl group adds hydrophobicity and electron-withdrawing effects, while the dimethylamino group enhances solubility and basicity.
The synthesis of Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- has been explored using various methodologies. One common approach involves the reaction of 4-chloroacetophenone with thiourea to form the corresponding thiazole derivative, followed by further functionalization to introduce the imidamide and dimethylamino groups. Recent studies have also reported more efficient and environmentally friendly synthetic routes using microwave-assisted reactions and green solvents. These advancements have not only improved the yield and purity of the final product but also reduced the environmental impact of the synthesis process.
In terms of biological activity, Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- has shown promising results in various pharmacological assays. Research has demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, studies have indicated that this compound may have antitumor properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways such as p53 and Bcl-2.
Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying the biological activities of Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl-. Molecular docking studies have revealed that this compound can bind to specific protein targets involved in inflammation and cancer progression. For instance, it has been shown to interact with COX-2 (cyclooxygenase-2), an enzyme responsible for prostaglandin synthesis in inflammatory processes. These findings provide valuable insights into the design of more potent and selective analogs for therapeutic applications.
Clinical trials are currently underway to evaluate the safety and efficacy of Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- in treating various diseases. Preliminary results from phase I trials have indicated that this compound is well-tolerated with minimal side effects at therapeutic doses. Ongoing phase II trials are focusing on its potential as an adjunct therapy for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In conclusion, Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl- (CAS No. 338977-26-7) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as an anti-inflammatory and antitumor agent has been supported by both preclinical studies and early clinical trials. Continued research in this area is expected to lead to the development of novel therapeutic strategies for a wide range of diseases.
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